molecular formula C27H22N2O3 B11666365 4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)

4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)

Cat. No.: B11666365
M. Wt: 422.5 g/mol
InChI Key: WDYRYXCIEJKCDY-UHFFFAOYSA-N
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Description

4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pentacyclic Core: The pentacyclic core is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise control of temperature and reaction time.

    Functional Group Introduction: Functional groups such as methyl and benzamide are introduced through substitution reactions. Common reagents used in these steps include methyl iodide and benzoyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include:

    Optimization of Reaction Conditions: Ensuring that the reactions are efficient and scalable.

    Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products.

    Cost-Effectiveness: Minimizing the cost of raw materials and production processes.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide
  • 4-Methyl-N’-{(Z)-[17-(1-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylene}benzohydrazide

Uniqueness

4-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZAMIDE is unique due to its specific pentacyclic structure and the presence of multiple functional groups. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide

InChI

InChI=1S/C27H22N2O3/c1-15-11-13-16(14-12-15)24(30)28-29-25(31)22-21-17-7-3-5-9-19(17)27(2,23(22)26(29)32)20-10-6-4-8-18(20)21/h3-14,21-23H,1-2H3,(H,28,30)

InChI Key

WDYRYXCIEJKCDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C

Origin of Product

United States

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